molecular formula C22H19FN2O3S B2920795 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide CAS No. 946370-41-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide

Cat. No. B2920795
CAS RN: 946370-41-8
M. Wt: 410.46
InChI Key: YLTQBVMIKMKNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BQS is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydroquinoline-Embedded Bridged Benzothiaoxazepine-1,1-dioxides : A synthesis method using N-aryl-2-fluorobenzenesulfonamides as starting materials was developed to create tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, showcasing the compound's utility in complex chemical syntheses (Borgohain et al., 2017).

Pharmacological Research

  • Pro-apoptotic Effects in Cancer Cells : Research on sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, demonstrated significant anti-cancer activity by inducing apoptosis in cancer cells through p38/ERK phosphorylation (Cumaoğlu et al., 2015).
  • Tubulin Polymerization Inhibitors : 2-Anilino-3-aroylquinolines, closely related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide, have been found to inhibit tubulin polymerization in cancer cells, showing potential as antiproliferative agents (Srikanth et al., 2016).

Medicinal Chemistry

  • Antimycobacterial Activity : Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides demonstrated high activity against Mycobacterium tuberculosis, indicating the potential of related sulfonamide compounds in treating tuberculosis (Ghorab et al., 2017).

Photocatalysis

  • Photocatalytic Monofluorination of Benzene : Studies involving photocatalytic fluorination of benzene using compounds like 3-cyano-1-methylquinolinium show the role of similar compounds in photoinduced electron transfer, essential for developing new photocatalytic methods (Ohkubo et al., 2013).

Organic Chemistry Applications

  • C-H Activation and Annulation with Allenes : N-benzoylsulfonamide was used in a Pd(II)-catalyzed intermolecular annulation, indicating its use in C-H functionalization, a critical process in organic synthesis (Xia et al., 2014).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-18-9-4-10-20(14-18)29(27,28)24-19-12-11-16-8-5-13-25(21(16)15-19)22(26)17-6-2-1-3-7-17/h1-4,6-7,9-12,14-15,24H,5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTQBVMIKMKNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzenesulfonamide

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